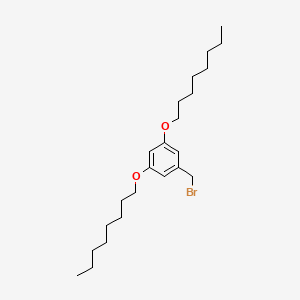
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is a compound that features a cyclobutyl group attached to a 4-methyl-4H-1,2,4-triazole ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline typically involves multiple steps. One common approach starts with the preparation of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. This intermediate can be synthesized by cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., aniline derivatives). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-cyclobutyl-4-methyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the aniline moiety.
4-methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of the aniline moiety.
Uniqueness
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is unique due to the presence of both the cyclobutyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler triazole derivatives.
Propiedades
Fórmula molecular |
C14H18N4 |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C14H18N4/c1-18-9-16-17-14(18)13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-10,13H,2,4-5,15H2,1H3 |
Clave InChI |
QJHYXJYLVGKJBD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1C(C2CCC2)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)

![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)






